molecular formula C6H4O4 B1355527 Comanic Acid CAS No. 499-05-8

Comanic Acid

Cat. No. B1355527
CAS RN: 499-05-8
M. Wt: 140.09 g/mol
InChI Key: UFMDRPPBUAPWBK-UHFFFAOYSA-N
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Description

Comanic Acid is a chemical compound with the molecular formula C6H4O4 . It is also known by other names such as 4-Oxo-4H-pyran-2-carboxylic Acid and 4-OXOPYRAN-2-CARBOXYLIC ACID . The molecular weight of Comanic Acid is 140.09 g/mol .


Molecular Structure Analysis

The molecular structure of Comanic Acid consists of 6 carbon atoms, 4 hydrogen atoms, and 4 oxygen atoms . The InChI representation of its structure is InChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9) .


Physical And Chemical Properties Analysis

Comanic Acid has several computed properties. It has a molecular weight of 140.09 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 140.01095860 g/mol . The Topological Polar Surface Area is 63.6 Ų, and it has a Heavy Atom Count of 10 .

Scientific Research Applications

Synthesis of Fluorine-Containing Derivatives

Comanic acid, specifically its trifluoromethyl derivatives, has been utilized in the synthesis of various fluorine-containing compounds. Obydennov and Usachev (2012) investigated the reactions of 6-(trifluoromethyl)comanic acids with aniline and its derivatives, leading to the synthesis of RF-containing derivatives of 4-pyridones, benzodiazepines, and quinoxalinones. This research highlights the electrophilic properties of 6-(trifluoromethyl)comanic acid and its potential in synthesizing fluorine-containing pharmaceuticals and materials Obydennov & Usachev, 2012.

Regioselective Solvent-Sensitive Reactions

The regioselective reactions of 6-(trifluoromethyl)comanic acid have been studied by Usachev et al. (2009), demonstrating the influence of solvents on the reaction outcomes with phenylhydrazine. This work provides insights into the regioselective synthesis of complex molecules, potentially useful in designing specific molecular architectures for pharmaceuticals and advanced materials Usachev et al., 2009.

Antioxidant Activity Evaluation

In a study focused on antioxidant activity, Karaman et al. (2019) utilized polarography to assess the total antioxidant activity of certain extracts and quinic acid, an antidiabetic ingredient. Although not directly related to comanic acid, this research exemplifies the methods used to evaluate the antioxidant potential of compounds, which could be applicable to comanic acid derivatives Karaman et al., 2019.

Role in Fertility and Biosynthesis Pathways

Research by Footitt et al. (2007) and Theodoulou et al. (2005) explored the role of the COMATOSE ATP-binding cassette transporter in Arabidopsis, essential for β-oxidation of storage lipids and biosynthesis of jasmonic acid. While not directly involving comanic acid, these studies highlight the intricate roles of specific compounds and transporters in plant biology, which could provide a context for exploring comanic acid's roles in similar pathways Footitt et al., 2007; Theodoulou et al., 2005.

Coenzyme M Biosynthesis

Graham et al. (2002) described an enzyme from Methanococcus jannaschii involved in the first step of coenzyme M biosynthesis, highlighting the biochemical pathways and enzymatic reactions crucial for microbial life. Understanding such mechanisms can inform studies on comanic acid's potential roles or interactions in similar biosynthetic processes Graham et al., 2002.

Safety And Hazards

Comanic Acid should be handled with care. It can cause skin and eye irritation . In case of contact, wash off with soap and plenty of water. If inhaled or ingested, seek medical attention immediately .

Future Directions

While specific future directions for Comanic Acid are not available, the field of organic chemistry continues to evolve with new methods for the synthesis and analysis of organic compounds . These advancements could potentially impact the study and application of Comanic Acid in the future.

properties

IUPAC Name

4-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMDRPPBUAPWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00486729
Record name Comanic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Comanic Acid

CAS RN

499-05-8
Record name Comanic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Comanic Acid
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Record name Comanic Acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEF84NM2E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
BI Usachev, DL Obydennov, MI Kodess… - Tetrahedron …, 2009 - Elsevier
… 6-(Trifluoromethyl)comanic acid reacts regioselectively with phenylhydrazine in water to give 5-[3,3,3… on the reaction route was also found for 6-(trifluoromethyl)comanic acid derivatives. …
Number of citations: 34 www.sciencedirect.com
K Tajima - Tetrahedron letters, 1986 - Elsevier
… B-elimination in the degradation reaction of 2 to comanic acid(4) occurred advantageously … or comanic acid(!), and the directions of the degradation reactions could be controlled by …
Number of citations: 14 www.sciencedirect.com
BI Usachev, DL Obydennov, VY Sosnovskikh - Journal of Fluorine …, 2012 - Elsevier
… ► 2-(Trifluoromethyl)comanic acid as the base compound for preparation of trifluoromethylated 3-(pyrazolyl)indoles. ► MeSO 3 H/P 4 O 10 as a medium for synthesis of …
Number of citations: 36 www.sciencedirect.com
BI Usachev, DL Obydennov… - Russian Chemical …, 2010 - researchgate.net
… In the present work, we found that the reaction of comanic acid 1 with phenylhydrazine … To sum up, comanic acid and phenylhydrazine can be used as starting reagents for the …
Number of citations: 8 www.researchgate.net
J Attenburrow, J Elks, DF Elliott, BA Hems… - Journal of the …, 1945 - pubs.rsc.org
… Tetrahydrocounanic acid has been prepared by catalytic hydrogenation of comanic acid and is identical with the acid C,H,O, obtained by hydrolysis of patdin by sulphuric acid. Ethyl …
Number of citations: 14 pubs.rsc.org
K Tajima - Chemistry Letters, 1985 - journal.csj.jp
CHEMISTRY LETTERS, pp.49-52, 1985. (C) The Chemical Society of Japan 1985 (diacetoxymethyl)-2H-pyran-2-one respectively by treat Page 1 CHEMISTRY LETTERS, pp.49-52, …
Number of citations: 7 www.journal.csj.jp
GA Garkusha, GA Khutornenko - Chemistry of Heterocyclic Compounds, 1967 - Springer
… Comanic acid XV was halogenated in aqueous dioxane; our synthetic route to that acid was… sulfuric acid; the acid sulfate of comanic acid XVIII was prepared similarly. The preparation of …
Number of citations: 2 link.springer.com
EL Shimmin, F Challenger - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… pyromeconic acid and 57% comenic acid (111) results, which is analogous to the increase in yield of comanic acid when chelidonic acid (IV) is also distilled in vacuum (Haitinger and …
Number of citations: 9 pubs.rsc.org
DL Obydennov, AI Suslova, VY Sosnovskikh - Chemistry of Heterocyclic …, 2020 - Springer
… 2-Cyano-4-pyrone obtained from comanic acid ethyl ester reacts with amines and hydrazines with the opening of the pyrone ring and substitution of the cyano group to form …
Number of citations: 8 link.springer.com
DL Obydennov, BI Usachev… - Chemistry of Heterocyclic …, 2015 - Springer
… We used the example of comanic acid (1a) to study the effect of reaction conditions on the regioselectivity of the process in more detail. It was found that performing the reaction under …
Number of citations: 18 link.springer.com

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